Ethyl 4-prop-2-enylbenzoate
Overview
Description
Ethyl 4-prop-2-enylbenzoate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Persistence and Fate of Parabens
Parabens, including ethyl 4-prop-2-enylbenzoate, are commonly used as preservatives in various consumer products. Despite treatments that relatively well eliminate them from wastewater, parabens persist at low concentration levels in effluents of wastewater treatment plants. They are ubiquitous in surface water and sediments, mainly due to the consumption of paraben-based products and their continuous introduction into the environment. These compounds are biodegradable but can react readily with free chlorine, yielding halogenated by-products. Further studies are necessary to understand their stability, persistence, and toxicity in aquatic environments (Haman et al., 2015).
Synthetic Methodologies and Chemical Transformations
Research into the facile synthesis of heterocyclic compounds, such as isoxazolone derivatives, reveals significant biological and medicinal properties. A method for synthesizing 4-arylmethylideneisoxazol-5(4H)-ones involves a reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by K2CO3. This synthesis route underscores the utility of simple and environmentally friendly procedures for preparing heterocycles, highlighting the relevance of this compound in contributing to the development of novel chemical entities with potential biological activities (Laroum et al., 2019).
Antioxidant Capacity and Reaction Pathways
The study of antioxidants, crucial for mitigating oxidative stress in biological systems, involves the assessment of chemical compounds like this compound for their antioxidant capacity. Various analytical methods, including the ABTS/PP decolorization assay, have been employed to understand the reaction pathways and measure the antioxidant capacity of such compounds. These methods help elucidate the specific reactions, including coupling and oxidation without coupling, which are critical for evaluating the total antioxidant capacity of different antioxidants (Ilyasov et al., 2020).
Toxicological Reviews and Safety Assessments
Understanding the toxicological profile of chemical compounds used in consumer products is crucial for assessing their safety. Reviews of compounds structurally related to this compound, such as ethyl tertiary-butyl ether (ETBE), focus on their potential for human exposure and associated health effects. Such reviews encompass the compound's metabolism, acute and chronic toxicity, and implications for organ systems, highlighting the importance of comprehensive toxicological assessments in the development and use of these chemicals (Mcgregor, 2007).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and proteins, influencing their function .
Mode of Action
For instance, some compounds have been shown to induce apoptosis in early-stage germ cells via a direct action on the Sertoli cell .
Biochemical Pathways
Compounds with similar structures have been associated with the lipoxygenase metabolic pathway, which plays a significant role in oxidative stress and signal transduction pathways .
Result of Action
Similar compounds have been shown to disrupt spermatogenesis by inducing apoptosis in early-stage germ cells .
Action Environment
The action, efficacy, and stability of 3-(4-Carboethoxyphenyl)-1-propene can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and light exposure .
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-prop-2-enylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h3,6-9H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVWWCUHHQUWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460468 | |
Record name | Ethyl 4-prop-2-enylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19819-94-4 | |
Record name | Ethyl 4-prop-2-enylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.